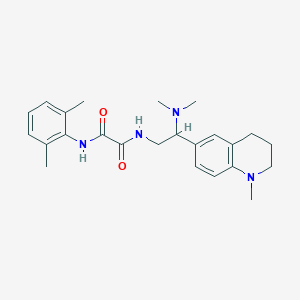

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide and related compounds involves complex organic reactions that aim to achieve high yield and purity. A practical synthesis approach for a structurally related CCR5 antagonist highlights the use of esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation steps, offering a pathway that might be adaptable for synthesizing our compound of interest (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related 4H-chromene compounds has been determined to crystallize in specific space groups with the structures featuring anti-rotamer conformations about the C-N bond. The amide O atom can be either trans- or cis-related to the O atom of the pyran ring, suggesting similar structural versatility could be expected in this compound (Reis et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives likely encompass various organic transformations, including nucleophilic substitutions and cyclization reactions. Research on pyranone compounds shows the utility of multi-component reactions for creating structurally complex and functionalized pyran derivatives, hinting at the synthetic versatility of our compound (Shestopalov et al., 2003).

Applications De Recherche Scientifique

Synthesis and Characterization

A practical synthesis method for an orally active CCR5 antagonist, showcasing the development of compounds with potential therapeutic applications, mirrors the synthetic complexity and potential of N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (Ikemoto et al., 2005). Similarly, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxic activity against cancer cells highlight the compound's potential in drug discovery (Hassan, Hafez, & Osman, 2014).

Material Science Applications

Research on pyran derivatives for corrosion inhibition in acid media suggests potential industrial applications of structurally related compounds in material science, indicating the broad utility of such chemicals (Saranya et al., 2020). This demonstrates the relevance of this compound and similar compounds in providing solutions to material degradation problems.

Cancer Research

The examination of compounds for their in vitro cytotoxic activity against various cancer cell lines underscores the importance of chemical synthesis in the development of new therapeutic agents. This research area is exemplified by the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines, indicating the potential of this compound in oncological research (Hassan, Hafez, Osman, & Ali, 2015).

Pharmacological Interest

The discovery of selective inhibitors of the Met kinase superfamily, through the synthesis of related compounds, highlights the chemical's potential application in designing selective and efficacious pharmacological agents (Schroeder et al., 2009). This suggests that this compound may be a valuable scaffold in the development of new drugs.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-butylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-3-5-6-13-7-9-14(10-8-13)19-18(21)16-11-15(20)17(12-23-16)22-4-2/h7-12H,3-6H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEQLWSCMIVIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)